Superior Skp2-Cks1 Inhibition and p27 Ubiquitination Blockade Relative to Structurally Related NSC681152
In a direct head-to-head comparison within the same AlphaScreen assay and in vitro ubiquitination system, NSC689857 demonstrates significantly higher potency than its closest structural analog, NSC681152. NSC689857 inhibited the Skp2-Cks1 protein-protein interaction with an IC50 of 36 ± 6.2 μM, which is 2.1-fold more potent than NSC681152 (IC50 = 75.6 ± 6.8 μM) [1]. This differential activity translates directly to functional inhibition of p27 ubiquitination, where NSC689857 achieved an IC50 of approximately 30 μM compared to approximately 80 μM for NSC681152, a 2.7-fold difference [2]. Both compounds were identified from the same high-throughput screen and share a common hydroquinone core derived from AG957 SAR studies, confirming that the observed potency difference is intrinsic to the chemical structure rather than assay variation [3]. In cellular models using a GFP-p27 reporter line, both compounds induced dose-dependent stabilization, but the lower biochemical IC50 of NSC689857 suggests it may achieve target engagement at lower concentrations or provide a wider effective concentration window in cellular assays.
| Evidence Dimension | Inhibition of Skp2-Cks1 protein-protein interaction (IC50) |
|---|---|
| Target Compound Data | 36 ± 6.2 μM |
| Comparator Or Baseline | NSC681152: 75.6 ± 6.8 μM |
| Quantified Difference | 2.1-fold lower IC50 (higher potency) |
| Conditions | AlphaScreen assay using GST-Skp2/Skp1 (20 nM) and His6-Cks1 (200 nM) |
Why This Matters
Procuring NSC689857 over NSC681152 ensures a 2.1-fold lower concentration is required to achieve equivalent target engagement, reducing potential off-target effects and compound consumption in dose-response studies.
- [1] Ungermannova D, et al. Table 1. J Biomol Screen. 2013;18(8):910-920. View Source
- [2] Ungermannova D, et al. Table 1. J Biomol Screen. 2013;18(8):910-920. View Source
- [3] Ungermannova D, et al. J Biomol Screen. 2013;18(8):910-920. View Source
